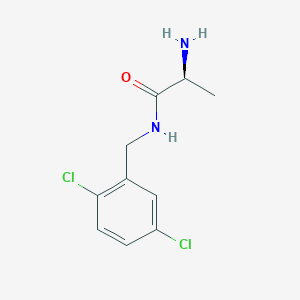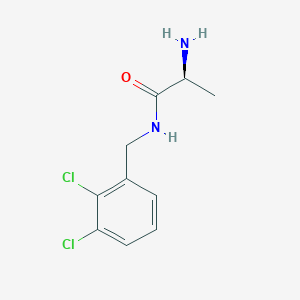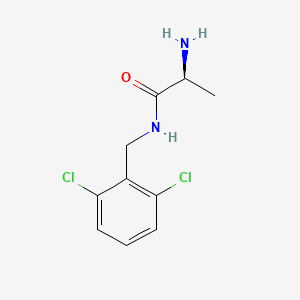
(S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a dichlorobenzyl group, and a propionamide moiety. This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide typically involves the reaction of 2,6-dichlorobenzylamine with a suitable chiral precursor. One common method is the reductive amination of 2,6-dichlorobenzaldehyde with (S)-2-aminopropionamide under mild conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include nitroso derivatives, benzyl derivatives, and various substituted benzyl compounds .
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antibacterial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorobenzylamine: A related compound with similar structural features but lacking the chiral center and propionamide moiety.
2,6-Dichlorobenzyl alcohol: Another related compound used as an antiseptic and disinfectant.
2,6-Dichlorobenzoyl chloride: A compound used in organic synthesis as an acylating agent.
Uniqueness
(S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide is unique due to its chiral center and the presence of both an amino group and a propionamide moiety. These features confer specific reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
(2S)-2-amino-N-[(2,6-dichlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-6(13)10(15)14-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5,13H2,1H3,(H,14,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZQNFUOKDYFBQ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(C=CC=C1Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=C(C=CC=C1Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
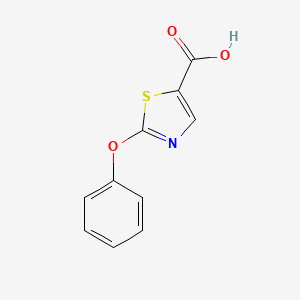
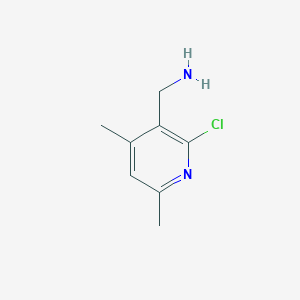

![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B7901881.png)

![N-[(4-Fluoro-2-nitrophenyl)methyl]cyclopentanamine](/img/structure/B7901906.png)

![N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B7901916.png)
![N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B7901917.png)
amine](/img/structure/B7901926.png)
amine](/img/structure/B7901927.png)

